molecular formula C11H13N3S B2669955 4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene CAS No. 72499-79-7

4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene

Cat. No.: B2669955
CAS No.: 72499-79-7
M. Wt: 219.31
InChI Key: VJDFVCFNOXUOHG-UHFFFAOYSA-N
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Description

4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene is an organic compound with a complex structure that includes cyano, imino, methylsulfanyl, and dimethylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene can be achieved through several methods. One common approach involves the reaction of dimethyl N-cyanodithioiminocarbonate with 4-aminoantipyrine in refluxing ethanol . This reaction yields the desired compound through a series of steps that include nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene involves its interaction with various molecular targets. The cyano and imino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl N-cyano-N'-(3,4-dimethylphenyl)carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8-4-5-10(6-9(8)2)14-11(15-3)13-7-12/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDFVCFNOXUOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(NC#N)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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